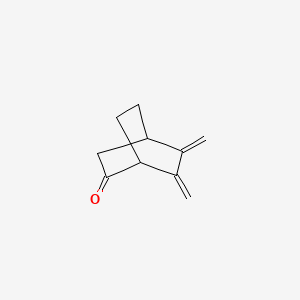
Bicyclo(2.2.2)octanone, 5,6-bis(methylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(2.2.2)octanone, 5,6-bis(methylene)-: is a unique organic compound characterized by its bicyclic structure. This compound consists of a bicyclo[2.2.2]octane framework with two methylene groups attached at the 5 and 6 positions, and a ketone functional group at the 1 position. The molecular formula is C10H12O, and it has a molecular weight of 148.2017 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- typically involves multiple steps. One common method includes the Diels-Alder reaction, followed by C-allylation and ring-closing metathesis (RCM) as key steps . These reactions are carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The methylene groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. This can lead to changes in biochemical pathways and cellular processes .
類似化合物との比較
Bicyclo(2.2.2)octane: A simpler analog without the methylene groups and ketone functional group.
Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)-: Similar structure but with a double bond in the bicyclic framework.
Bicyclo(2.2.2)octanone: Lacks the methylene groups but has the ketone functional group.
特性
CAS番号 |
81825-45-8 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC名 |
5,6-dimethylidenebicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C10H12O/c1-6-7(2)9-4-3-8(6)5-10(9)11/h8-9H,1-5H2 |
InChIキー |
HGBXCHGMAAYCTD-UHFFFAOYSA-N |
正規SMILES |
C=C1C2CCC(C1=C)C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


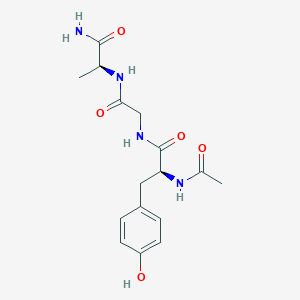
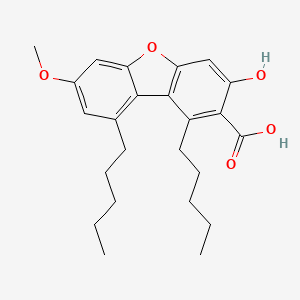
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
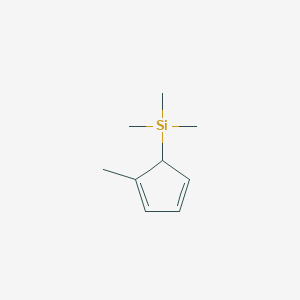
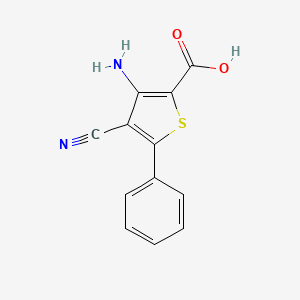
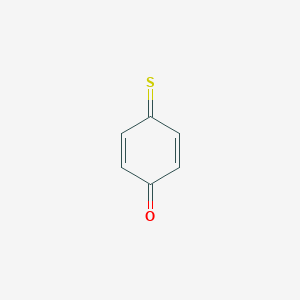
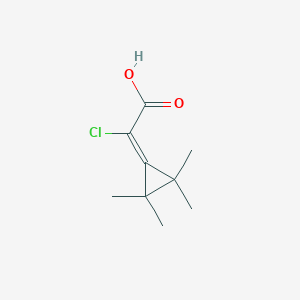
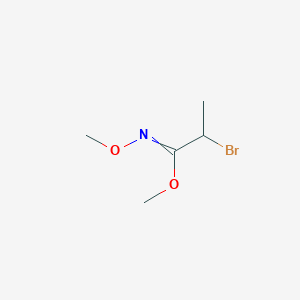
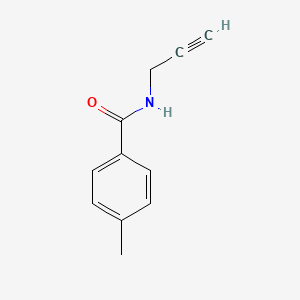
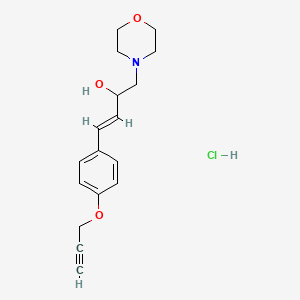
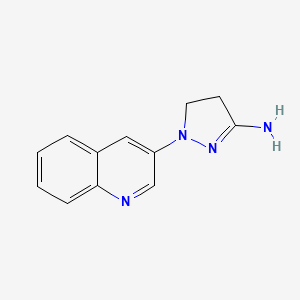
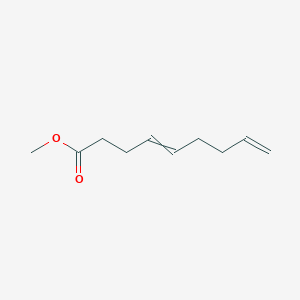
![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
